molecular formula C21H22N4O4 B2913659 ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate CAS No. 899984-19-1

ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate

Cat. No.: B2913659
CAS No.: 899984-19-1
M. Wt: 394.431
InChI Key: QIWAVISGWTZRSS-HKOYGPOVSA-N
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Description

Ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate is a synthetic quinazolinone derivative characterized by a tetrahydroquinazolinone core substituted with an isopropyl group at position 3 and an ethyl benzoate moiety linked via a carbamoyl-urea bridge.

Properties

IUPAC Name

ethyl 4-[(2-oxo-3-propan-2-ylquinazolin-4-yl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-4-29-19(26)14-9-11-15(12-10-14)22-20(27)24-18-16-7-5-6-8-17(16)23-21(28)25(18)13(2)3/h5-13H,4H2,1-3H3,(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPFJHZHRNLYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with isopropyl acetoacetate to form the quinazoline core. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or acetone and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives .

Scientific Research Applications

Ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Ethyl Benzoate Derivatives

Compound ID/Name Core Structure Substituent/R-Group Key Physical Properties Yield (%) Reference
Target Compound Tetrahydroquinazolinone 3-isopropyl, ethyl benzoate-urea Not reported
I-6230 Phenethylamino benzoate Pyridazin-3-yl Not reported
I-6373 Phenethylthio benzoate 3-Methylisoxazol-5-yl Not reported
I-6473 Phenethoxy benzoate 3-Methylisoxazol-5-yl Not reported
Compound 38 () Tetrafluoropropyl-pyrazole 5-Carbamoyl-1-methyl-3-propyl-pyrazole Mp. 97–99°C, Rf = 0.30 (hexane:EtOAc) 58
Compound 39 () Tetrafluoropropyl-pyrazole 3-Phenyl-1H-pyrazole Yellow oil, Rf = 0.51 (hexane:EtOAc) 43
Ethyl 4-{[(1E)-3-(4-methoxyphenyl)...} Enamine-linked benzoate 4-Methoxyphenyl Not reported (CAS 143589-97-3)

Impact of Substituents on Physicochemical Properties

  • Heterocyclic Moieties: The tetrahydroquinazolinone core in the target compound provides a rigid, planar structure conducive to π-π stacking, contrasting with the pyridazine (I-6230) or isoxazole (I-6373, I-6473) rings in analogues, which may alter electronic distribution and binding affinity .
  • Linker Groups : The carbamoyl-urea bridge in the target compound introduces hydrogen-bonding capacity, unlike the thioether (I-6373) or ether (I-6473) linkers, which prioritize lipophilicity over polarity .
  • Fluorinated Chains: Compounds 38 and 39 () feature tetrafluoropropyl groups, enhancing metabolic stability and membrane permeability compared to the non-fluorinated target compound .

Research Implications and Limitations

While the evidence provides foundational data on structural analogues, critical gaps remain:

  • Biological Activity: No data on the target compound’s efficacy or toxicity are available. Pyridazine and isoxazole derivatives () are often explored for antimicrobial or anticancer activity, but quinazolinone-based compounds require further profiling.
  • Spectroscopic Data : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for the target compound are absent, unlike compounds 38 and 39, where MS fragmentation patterns ([M+] peaks at m/z 460 and 422) provide insights into structural stability .

Biological Activity

Ethyl 4-({[(4E)-2-oxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-4-ylidene]carbamoyl}amino)benzoate is a compound of interest due to its potential biological activities. This article focuses on its biological activity, including cytotoxicity, antioxidant properties, and gastroprotective effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Ethyl 4 {[(4E)2oxo3(propan 2 yl)1,2,3,4tetrahydroquinazolin4ylidene]carbamoylamino}benzoate\text{Ethyl 4 }\left\{\left[(4E)-2-\text{oxo}-3-(\text{propan 2 yl})-1,2,3,4-\text{tetrahydroquinazolin}-4-\text{ylidene}\right]\text{carbamoyl}\text{amino}\right\}\text{benzoate}

Molecular Formula

  • C : 18
  • H : 22
  • N : 4
  • O : 3

Cytotoxicity

Cytotoxicity studies are essential for assessing the safety profile of new compounds. The cytotoxic effects of this compound were evaluated using various cell lines. The MTT assay indicated an IC50 value greater than 100 µg/mL in WRL68 cell lines, suggesting low cytotoxicity at tested concentrations .

Antioxidant Activity

The antioxidant potential of the compound was assessed through multiple assays:

  • DPPH Assay : Demonstrated significant free radical scavenging activity.
  • FRAP Assay : Indicated strong reducing power.
  • Metal Chelating Activity : Showed effective chelation of metal ions.

These results suggest that the compound exhibits notable antioxidant properties, which may contribute to its protective effects in biological systems .

Gastroprotective Effects

The gastroprotective activity was investigated in an animal model using ethanol-induced gastric mucosal lesions. The study involved several groups treated with different doses of the compound:

  • Group 1 : Vehicle control.
  • Group 2 : Omeprazole (20 mg/kg).
  • Groups 3–5 : Ethyl 4-{...}benzoate at doses of 5, 10, and 20 mg/kg.

Findings:

  • Reduction in Gastric Lesions : Significant decrease in ulcer area was observed in groups treated with the compound compared to controls.
  • Histological Improvements : Microscopic examination revealed reduced submucosal edema and leukocyte infiltration.
  • Increased Mucus Secretion : Enhanced mucus production contributed to gastric mucosal protection.
  • Biochemical Markers :
    • Increased superoxide dismutase (SOD) levels.
    • Decreased malondialdehyde (MDA) levels.

These findings indicate that the gastroprotective effect may be attributed to its antioxidant activity and enhancement of gastric wall mucus .

Summary of Biological Activities

Activity TypeObservations
CytotoxicityIC50 > 100 µg/mL (low toxicity)
Antioxidant ActivitySignificant in DPPH and FRAP assays
Gastroprotective EffectsReduced gastric lesions; increased mucus secretion

Case Studies and Research Findings

Several studies have reported on related compounds with similar structures exhibiting biological activities:

  • Gastroprotective Studies : Other derivatives of benzoate compounds have shown protective effects against gastric ulcers through similar mechanisms involving antioxidant activity and enhanced mucus production .
  • Cytotoxic Studies : Compounds with tetrahydroquinazoline moieties have been linked to anticancer activities, suggesting a potential avenue for further exploration regarding ethyl 4-{...}benzoate's efficacy against cancer cell lines .

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